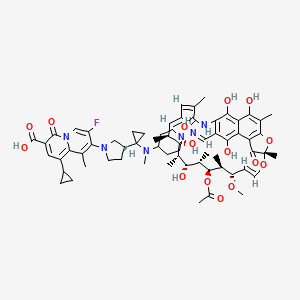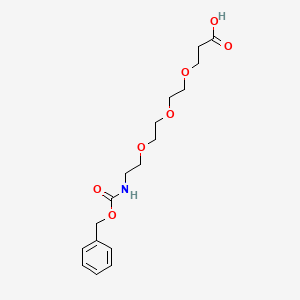
Cdk9-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cdk9-IN-2 is a special cyclin-dependent kinase 9 (CDK9) inhibitor . It has been extracted from patent WO/2012131594A1, compound CDKI (8), and has an IC50 of 5 nM and 7 nM in H929 multiple myeloma (MM) cell line (72 hours) and A2058 skin cell line (72 hours), respectively .
Synthesis Analysis
The synthesis of CDK9 inhibitors like NVP-2 involves a convergent synthetic route . The key intermediate was synthesized from malononitrile and 1-bromo-2-(2-bromoethoxy)ethane by successive cyclization, reduction, nucleophilic substitution with 2-bromo-6-fluoropyridine, and Suzuki–Miyaura reaction with (5-chloro-2-fluoropyridin-4-yl)boronic acid . Another key intermediate was synthesized from (S)-1-methoxypropan-2-ol by reaction with TsCl, electrophilic substitution reaction with tert-butyl ((1r,4r)-4-amino-cyclohexyl)carbamate, and then by deprotection of Boc .
Molecular Structure Analysis
The molecular structure of Cdk9-IN-2 is C23H25ClFN5 . The exact mass is 425.18 and the molecular weight is 425.936 . CDK9 is a serine/threonine protein kinase activated by regulatory cyclin proteins . The human genome encodes twenty CDKs (numbered 1-20) belonging to the CDK- and CDK-like branch of the CMGC subfamily of human kinases which include the cyclin-dependent, mitogen-activated, glycogen synthase and CDC-like kinases .
Chemical Reactions Analysis
CDK9 inhibitors like NVP-2 are aminopyrimidine-based inhibitors and chemical analogues of i-CDK9 which potently and selectively inhibit CDK9 . The compounds resulting from the docking process were then meticulously arranged based on their binding affinity, providing a systematic ranking of their potential interactions with CDK9 .
科学的研究の応用
Cancer Therapy : CDK9 plays a crucial role in the survival of transformed cells, as it regulates transcription of short-lived antiapoptotic proteins. Inhibitors like Cdk9-IN-2 selectively target CDK9, showing potential as effective cancer therapeutics (Sonawane et al., 2016). Additionally, CDK9 inhibitors can reprogram transcriptional dysregulation in cancers, highlighting their relevance in cancer treatment (Mandal et al., 2021).
Transcriptional Regulation : CDK9 is involved in transcription elongation and RNA polymerase II transcription initiation. Its inhibition leads to transcriptional changes and potential therapeutic strategies for diseases characterized by CDK9 malfunction, such as cardiovascular diseases and viral replication (Bacon & D’Orso, 2018).
HIV Treatment : The CDK9-cyclin T1 complex is essential for HIV-1 and HIV-2 replication in human cells. Targeting CDK9 may therefore provide novel strategies for treating AIDS (Romano & Giordano, 2008).
Cardiac Diseases : Deregulation of the CDK9-related pathway is associated with cardiomyocyte hypertrophy, suggesting that CDK9 inhibitors could have therapeutic applications in cardiology (Wang & Fischer, 2008).
Prostate Cancer : Targeting CDK9 may offer a new therapeutic opportunity in prostate cancer treatment by confining the hyperactivity of androgen receptor and anti-apoptotic proteins, especially in castrate-resistant prostate cancer (Rahaman et al., 2016).
Metabolic Effects : CDK9 inhibition can induce a metabolic switch in cancer cells, suggesting that targeting CDK9 could alter cancer cell metabolism and provide a basis for combination therapies (Itkonen et al., 2019).
作用機序
The mechanism of action of CDK9 inhibitors like Cdk9-IN-2 is consistent with potent inhibition of CDK9-mediated transcription . This results in decreasing levels of RNA polymerase II C-terminal domain serine 2 phosphorylation, the pro-survival protein Myeloid Cell Leukemia 1 (MCL1) and MYC oncoprotein, and inducing rapid apoptosis in cancer cells .
将来の方向性
特性
IUPAC Name |
4-N-[5-chloro-4-[6-[(3-fluorophenyl)methylamino]pyridin-2-yl]pyridin-2-yl]cyclohexane-1,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClFN5/c24-20-14-28-23(29-18-9-7-17(26)8-10-18)12-19(20)21-5-2-6-22(30-21)27-13-15-3-1-4-16(25)11-15/h1-6,11-12,14,17-18H,7-10,13,26H2,(H,27,30)(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHXPTSUVPZYDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4=CC(=CC=C4)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClFN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678789 |
Source


|
| Record name | N~2'~-(4-Aminocyclohexyl)-5'-chloro-N~6~-[(3-fluorophenyl)methyl][2,4'-bipyridine]-2',6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1263369-28-3 |
Source


|
| Record name | N~2'~-(4-Aminocyclohexyl)-5'-chloro-N~6~-[(3-fluorophenyl)methyl][2,4'-bipyridine]-2',6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

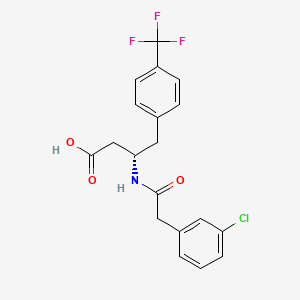
![2-[3-[(4-ethoxycarbonylphenyl)hydrazinylidene]-6-oxo-1-cyclohexa-1,4-dienyl]acetic Acid](/img/structure/B606497.png)
![[(1S)-2,3-dihydro-1H-inden-1-yl] N-[(3,4-dichlorophenyl)methyl]carbamate](/img/structure/B606498.png)
![4-[(E)-(3,5-Diamino-1h-Pyrazol-4-Yl)diazenyl]phenol](/img/structure/B606499.png)
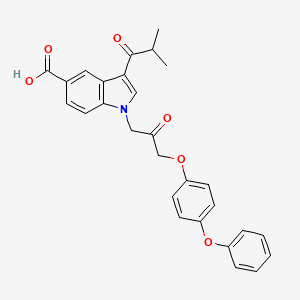

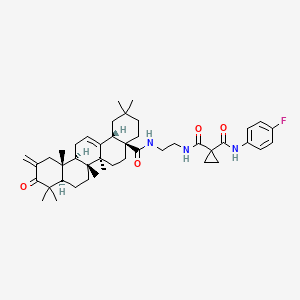
![2-[2-[2,3-dihydro-6-[[(2-propen-1-yloxy)carbonyl]oxy]-1H-xanthen-4-yl]ethenyl]-1,3,3-trimethyl-3H-indolium](/img/structure/B606505.png)
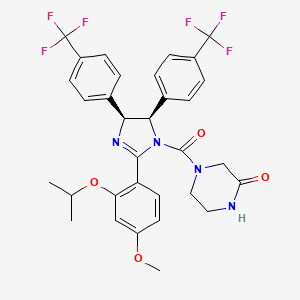
![Methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate](/img/structure/B606510.png)
![Tert-butyl [4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]phenyl] carbonate](/img/structure/B606511.png)
